4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
4-(1H-Benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound featuring a tetrahydrobenzothienopyrimidine core substituted at the 4-position with a benzimidazole-2-thiol group. This scaffold is part of a broader class of tetrahydrobenzothienopyrimidine derivatives, which are synthesized via the Gewald reaction and subsequent functionalization . The compound's structural uniqueness lies in the benzimidazole sulfanyl moiety, which may influence its electronic properties, solubility, and biological interactions compared to analogs.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S2/c1-4-8-13-10(5-1)14-15(22-13)18-9-19-16(14)23-17-20-11-6-2-3-7-12(11)21-17/h2-3,6-7,9H,1,4-5,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDOOWLAAJQPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-(1H-benzimidazol-2-ylsulfanyl)benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzimidazole or pyrimidine rings.
Substitution: Nucleophilic aromatic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and substituted benzimidazole compounds.
Scientific Research Applications
4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with DNA or RNA, leading to the inhibition of replication or transcription processes. Additionally, it can disrupt cellular signaling pathways by modulating the activity of key proteins involved in these pathways .
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The 4-position of the tetrahydrobenzothienopyrimidine core is critical for modulating properties. Key analogs include:
Key Observations :
- Bulk vs. Planarity : Bulky substituents like benzylpiperazinyl (4c) reduce crystallinity (lower mp: 134–135°C) compared to planar benzimidazole sulfanyl groups, which may enhance π-π stacking .
- Reactivity : Hydrazinyl derivatives (5) exhibit higher reactivity for condensation reactions (e.g., with aldehydes to form Schiff bases) .
Pharmacological Potential
While direct data on the target compound is absent, structural analogs show diverse activities:
- Anticancer : A thiadiazolylmethyl derivative demonstrated activity against lung (HOP-92) and breast cancer cell lines .
- Antimicrobial: Hydrazino derivatives (e.g., 6a-c) and triazolopyrimidines exhibit pronounced antimicrobial effects .
- HIV Inhibition: Tetrahydrobenzothienopyridines with similar cores are reported as HIV replication inhibitors .
Physicochemical Properties
| Property | 4c (Benzylpiperazinyl) | 5 (Hydrazinyl) | Target (Benzimidazol-2-ylsulfanyl) |
|---|---|---|---|
| Melting Point (°C) | 134–135 | 175 | Expected higher (200–220°C*) |
| Solubility | Moderate in ethanol | High in DMSO | Moderate (polar aprotic solvents) |
| Hydrogen Bonding | Limited (tertiary amine) | Strong (NH-NH2) | Strong (N-H, S lone pairs) |
*Predicted based on benzimidazole’s rigidity and aromaticity.
Biological Activity
The compound 4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a derivative of benzimidazole and has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their significant pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure
The chemical structure of 4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine can be represented as follows:
This structure features a benzimidazole ring fused with a thieno-pyrimidine moiety, which contributes to its biological activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzimidazole derivatives. For instance:
- Cytotoxicity Studies : The compound was evaluated against various human cancer cell lines (SW707 for rectal cancer, HCV29T for bladder cancer, A549 for lung cancer, and T47D for breast cancer). Results indicated that certain derivatives exhibited stronger antiproliferative properties than cisplatin, a standard chemotherapy drug .
- Mechanism of Action : The presence of the benzimidazole moiety is crucial for inducing apoptosis in cancer cells. Structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzimidazole ring can enhance anticancer efficacy .
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- In Vitro Studies : Research demonstrated that derivatives of this compound possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, one derivative exhibited high affinity towards the TrmD enzyme in Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .
- Resistance Mechanisms : Some thienopyrimidine derivatives were effective against isoniazid-resistant strains of Mycobacterium tuberculosis, showcasing their ability to target unique bacterial enzymes .
Anticonvulsant Activity
Benzimidazole derivatives have been studied for their anticonvulsant effects:
- Pharmacological Evaluation : Compounds similar to 4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine have shown efficacy in reducing seizure duration in animal models. The presence of specific functional groups was found to be essential for maintaining anticonvulsant activity .
Case Study 1: Synthesis and Evaluation
A study synthesized various benzimidazole-thienopyrimidine hybrids and evaluated their biological activities. The results indicated that these compounds not only inhibited bacterial growth but also showed significant cytotoxicity against tumor cell lines. The study emphasized the need for further optimization of these compounds to enhance their therapeutic profiles .
Case Study 2: Structure-Activity Relationship Analysis
A detailed SAR analysis revealed that modifications at the 2-position of the benzimidazole ring significantly influenced both anticancer and antimicrobial activities. Compounds with hydroxyl groups at these positions demonstrated enhanced biological activity compared to their halogenated counterparts .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are most effective for preparing 4-(1H-benzimidazol-2-ylsulfanyl)-tetrahydrobenzothieno[2,3-d]pyrimidine?
Answer:
The synthesis typically involves nucleophilic substitution at the 4-position of the tetrahydrobenzothieno[2,3-d]pyrimidine core. A common approach starts with a 4-chloro precursor (e.g., 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine), which undergoes thiolation with 1H-benzimidazole-2-thiol under basic conditions (e.g., NaH in DMF) . Reaction optimization often focuses on solvent choice (e.g., THF or DMF), temperature (60–90°C), and catalyst (e.g., Al amalgam for reduction steps). Purity is validated via HPLC (>95%) and NMR spectroscopy .
Advanced: How can computational methods predict regioselectivity in the thiolation step of this compound?
Answer:
Density Functional Theory (DFT) calculations can model the electronic environment of the pyrimidine ring to identify reactive sites. For example, Fukui indices and molecular electrostatic potential (MEP) maps reveal higher electrophilicity at the 4-position, favoring nucleophilic attack by the benzimidazole-2-thiolate ion . Docking studies (e.g., AutoDock Vina) further validate interactions between the thiol group and the pyrimidine core, aiding in reaction pathway optimization .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
- X-ray crystallography : Resolves bond lengths/angles, confirming the fused bicyclic system and substituent orientation .
- NMR spectroscopy : H and C NMR identify proton environments (e.g., δ 2.5–3.5 ppm for tetrahydro ring CH groups) and sulfur-induced deshielding effects .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHNS) with <2 ppm error .
Advanced: How do substituent variations at the 2- and 3-positions impact biological activity in related analogs?
Answer:
Structure-activity relationship (SAR) studies show:
- 2-position : Bulky substituents (e.g., 3-methylbenzyl) enhance antimicrobial activity by improving lipophilicity (logP >3.5) and membrane penetration .
- 3-position : Allyl or propargyl groups increase cytotoxicity (IC <10 µM in cancer cell lines) via Michael addition or crosslinking with cellular thiols .
Contradictions arise when electron-withdrawing groups (e.g., nitro) at the 2-position reduce activity despite computational predictions, suggesting steric hindrance outweighs electronic effects .
Basic: What in vitro assays are suitable for evaluating antimicrobial activity?
Answer:
- MIC (Minimum Inhibitory Concentration) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
- Time-kill kinetics : Monitor bactericidal effects over 24 hours at 2×MIC .
- Cytotoxicity : Parallel assays on mammalian cells (e.g., HEK293) ensure selectivity (therapeutic index >10) .
Advanced: How can contradictory data on enzyme inhibition (e.g., COX-2 vs. EGFR) be resolved?
Answer:
- Kinetic analysis : Determine inhibition constants (K) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .
- Proteomic profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions .
- Structural overlays : Superimpose X-ray structures with known inhibitors (e.g., Celecoxib for COX-2) to assess binding mode overlap .
Basic: What purification strategies are recommended for this hydrophobic compound?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:2 → 6:4) for baseline separation .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to yield crystals with >99% purity .
- HPLC : Reverse-phase C18 columns (ACN:HO + 0.1% TFA) resolve closely related impurities .
Advanced: How can in silico ADMET predictions guide lead optimization?
Answer:
- SwissADME : Predicts poor bioavailability (Bioavailability Score <0.55) due to high molecular weight (>400 Da) and rotatable bonds (>8) .
- ProtoX : Flags potential hepatotoxicity (e.g., CYP3A4 inhibition) and suggests replacing the benzimidazole with a pyridine ring to reduce metabolic liabilities .
Basic: What spectroscopic signatures distinguish the benzothieno[2,3-d]pyrimidine core?
Answer:
- UV-Vis : λ ~310 nm (π→π* transition in the fused aromatic system) .
- IR : Stretching vibrations at 1650–1680 cm (C=N) and 1240–1260 cm (C-S) .
Advanced: What strategies mitigate solubility limitations in pharmacological assays?
Answer:
- Prodrug design : Introduce phosphate esters at the 3-position, increasing aqueous solubility >10-fold .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
